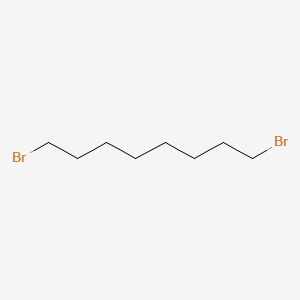

1,8-Dibromooctane

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9820. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1,8-dibromooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16Br2/c9-7-5-3-1-2-4-6-8-10/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEGCUDAFWNSSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCBr)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063520 | |

| Record name | 1,8-Dibromooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; mp = 12-16 deg C; [Sigma-Aldrich MSDS] | |

| Record name | 1,8-Dibromooctane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19302 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4549-32-0 | |

| Record name | 1,8-Dibromooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4549-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Dibromooctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004549320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Dibromooctane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octane, 1,8-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,8-Dibromooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-dibromooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,8-Dibromooctane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES9U6BR88X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Physical Properties of 1,8-Dibromooctane

Introduction

This compound (CAS No: 4549-32-0), also known as octamethylene dibromide, is a valuable bifunctional alkylating agent in organic synthesis. Its linear eight-carbon chain is flanked by two primary bromine atoms, making it an excellent substrate for various nucleophilic substitution reactions.[1] This structure allows for its use in the synthesis of polymers, crown ethers, and as a linker to create more complex molecules, including pharmacologically active compounds.[2] A thorough understanding of its physical properties is essential for its effective use in laboratory and industrial settings, ensuring proper handling, reaction control, and purification.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[3] It is characterized by a high boiling point and density, consistent with other long-chain haloalkanes. The presence of two bromine atoms significantly increases its molecular weight compared to the parent hydrocarbon, octane, leading to stronger intermolecular van der Waals forces.[4]

Data Presentation: Physical Properties of this compound

The following table summarizes the key quantitative physical data for this compound, compiled from various chemical data sources.

| Property | Value |

| Molecular Formula | C₈H₁₆Br₂ |

| Molecular Weight | 272.02 g/mol |

| Appearance | Clear colorless to pale yellow liquid[3] |

| Melting Point | 12 - 16 °C (54 - 61 °F)[2] |

| Boiling Point | 270 - 272 °C (518 - 522 °F) at 760 mmHg[2] |

| Density | 1.477 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.498 - 1.500 |

| Flash Point | > 112 °C (> 233.6 °F) |

| Solubility | Insoluble in water; Soluble in chloroform (B151607) and slightly in hexanes.[3] |

| Vapor Density | 9.37 |

Experimental Protocols

The determination of the physical properties of liquid organic compounds like this compound requires standardized laboratory procedures. Below are detailed methodologies for measuring its key physical constants.

Determination of Melting Point (for low-melting solids)

Since this compound has a melting point range of 12-16°C, it can exist as a solid in cooler laboratory environments. The capillary method is standard for determining the melting range.[5]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), thermometer, mortar and pestle.[6][7]

-

Procedure:

-

Ensure the sample of this compound is solidified by cooling if necessary.

-

Finely powder a small amount of the solid sample.[8]

-

Pack the powdered solid into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[4]

-

Place the capillary tube into the heating block of the melting point apparatus.[6]

-

Heat the block rapidly to about 10°C, then reduce the heating rate to 1-2°C per minute.[4]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).[5]

-

Determination of Boiling Point

The boiling point is a critical indicator of purity. The Thiele tube or distillation method is commonly used.[9][10]

-

Apparatus: Thiele tube or small-scale distillation apparatus, thermometer, small test tube, capillary tube (sealed at one end), heating source (e.g., Bunsen burner or heating mantle), and heat-transfer fluid (mineral oil).[11]

-

Procedure (Thiele Tube Method):

-

Fill a small test tube with 1-2 mL of this compound.

-

Place a capillary tube, with its sealed end up, into the test tube.[12]

-

Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Insert the assembly into a Thiele tube containing mineral oil, ensuring the test tube is immersed.

-

Gently heat the side arm of the Thiele tube.[11]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Stop heating when a continuous stream of bubbles is observed.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube as the apparatus cools.[9]

-

Determination of Density

The density of a liquid can be accurately measured using a pycnometer or by simply measuring the mass of a known volume.[13][14]

-

Apparatus: Pycnometer or a volumetric flask (e.g., 10 mL), analytical balance.

-

Procedure:

-

Accurately weigh a clean, dry pycnometer or volumetric flask (Mass 1).

-

Fill the flask to the calibration mark with this compound, ensuring the temperature is controlled (e.g., 25°C).

-

Weigh the filled flask (Mass 2).[13]

-

The mass of the liquid is (Mass 2 - Mass 1).

-

The volume is the calibrated volume of the flask.

-

Calculate the density using the formula: Density = Mass / Volume.[14]

-

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a useful constant for identification.[3]

-

Apparatus: Abbe refractometer, constant temperature water bath, dropper.[15]

-

Procedure:

-

Calibrate the Abbe refractometer using a standard sample with a known refractive index, such as distilled water.

-

Ensure the prism surfaces are clean and dry.

-

Using a dropper, apply a few drops of this compound onto the lower prism.[15]

-

Close the prisms and allow the sample to reach thermal equilibrium, typically at 20°C, by circulating water from the water bath.

-

Adjust the light source and move the adjustment knob until the light and dark fields are sharp and intersect the crosshairs in the eyepiece.

-

Read the refractive index directly from the calibrated scale.[15]

-

Mandatory Visualization: Synthetic Application

This compound is an ideal substrate for Sₙ2 reactions due to its primary alkyl halide structure.[1] A classic application is the Williamson ether synthesis, where it can react with two equivalents of an alkoxide to form a diether. This reaction pathway highlights its utility as a linker molecule.[16]

Caption: Williamson ether synthesis using this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Fast and Accurate Prediction of Refractive Index of Organic Liquids with Graph Machines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. pennwest.edu [pennwest.edu]

- 8. davjalandhar.com [davjalandhar.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. byjus.com [byjus.com]

- 13. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. davjalandhar.com [davjalandhar.com]

- 16. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1,8-Dibromooctane: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Dibromooctane is a versatile bifunctional alkylating agent extensively utilized in organic synthesis and as a building block in the development of novel chemical entities. Its linear, eight-carbon chain terminating in two primary bromine atoms allows it to serve as a flexible linker, capable of undergoing both intermolecular and intramolecular reactions. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, key synthetic methodologies, and significant applications in research and drug development.

Chemical Structure and Formula

This compound is a haloalkane with a straightforward linear structure. The molecule consists of an eight-carbon (octane) backbone with bromine atoms attached to the terminal carbons (positions 1 and 8).

-

Chemical Formula: C₈H₁₆Br₂[1]

-

IUPAC Name: this compound[1]

-

Synonyms: Octamethylene dibromide

-

CAS Number: 4549-32-0[1]

-

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[2] It is characterized by a high boiling point and density greater than water. It is generally insoluble in water but soluble in many organic solvents.

| Property | Value | Reference(s) |

| Molecular Weight | 272.02 g/mol | |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Melting Point | 12 to 16 °C (54 to 61 °F) | [1] |

| Boiling Point | 270 to 272 °C (518 to 522 °F) at 760 mmHg | |

| Density | 1.477 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.498 | |

| Flash Point | > 113 °C (> 235.4 °F) - Closed Cup | |

| Solubility | Insoluble in water | |

| Stability | Stable under normal conditions. Combustible. | |

| Incompatibilities | Strong oxidizing agents, strong bases |

Synthesis and Reactivity

Synthesis of this compound

A common and reliable laboratory-scale synthesis of this compound involves the bromination of its corresponding diol, 1,8-octanediol. This can be achieved using reagents such as phosphorus tribromide (PBr₃) or a mixture of hydrobromic and sulfuric acids.

References

1,8-Dibromooctane CAS number 4549-32-0

An In-depth Technical Guide to 1,8-Dibromooctane (CAS: 4549-32-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 4549-32-0, is a versatile bifunctional organohalide compound.[1][2] Its linear eight-carbon chain is terminated by two bromine atoms, making it a valuable reagent in organic synthesis. This guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications, with a focus on its relevance to researchers in chemistry and drug development.

Synonyms:

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[5] Its key physical and chemical properties are summarized in the tables below.

General Properties

| Property | Value | Reference |

| Molecular Formula | C8H16Br2 | [1][3][4] |

| Molecular Weight | 272.02 g/mol | [3][4] |

| Appearance | Clear colorless to pale yellow liquid | [1][5] |

| Odor | Odorless |

Physical and Chemical Data

| Property | Value | Reference |

| Melting Point | 12-16 °C | [1][3][5] |

| Boiling Point | 270-272 °C (at 760 mmHg) | [1][3][5] |

| Density | 1.477 g/mL at 25 °C | [3][5] |

| Refractive Index (n20/D) | 1.498 | [3] |

| Flash Point | >113 °C (>235.4 °F) - closed cup | [3] |

| Solubility | Insoluble in water. | [5] |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Spectral data available from various suppliers. |

| ¹³C NMR | Spectral data available from various suppliers. |

| IR | Conforms to structure.[1] |

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[5] It is incompatible with strong oxidizing agents and strong bases.[5]

Hazard Information

| Hazard | Description |

| GHS Pictogram | GHS07 (Exclamation mark)[6] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501 |

Personal Protective Equipment (PPE)

| Equipment | Recommendation |

| Eye Protection | Safety glasses or goggles. |

| Hand Protection | Chemical-resistant gloves. |

| Respiratory Protection | Use in a well-ventilated area or with a respirator. |

| Skin and Body Protection | Lab coat. |

Synthesis of this compound

This compound can be synthesized from cyclooctene (B146475).[7] The process involves the thermal cracking of cyclooctene followed by hydrobromination.[7]

Experimental Protocol: Synthesis from Cyclooctene

This protocol is based on a patented industrial process.[7]

-

Preparation of Cyclooctene Crackate: Cyclooctene is subjected to vapor phase thermal cracking at a temperature of 520-575 °C. The resulting product mixture is distilled to obtain a purified cyclooctene heart-cut crackate.[7]

-

Sulfuric Acid Treatment: The cyclooctene crackate is treated with sulfuric acid to remove impurities.[7]

-

Hydrobromination: The acid-treated crackate is then subjected to hydrobromination. Gaseous hydrogen bromide is introduced into the liquid crackate in the presence of a di-t-alkyl peroxide catalyst (e.g., di-t-butylperoxide).[7] The reaction temperature is maintained between -10 °C and 40 °C.[7]

-

Purification: The resulting this compound is purified by distillation.

Caption: Synthesis workflow of this compound.

Reactions and Applications in Organic Synthesis

The two terminal bromine atoms in this compound make it an excellent substrate for various nucleophilic substitution reactions, particularly S_N2 reactions.[8] This reactivity allows for its use as a linker to connect two molecular fragments or to form cyclic compounds through intramolecular reactions.[8]

Williamson Ether Synthesis

This compound can be used to synthesize long-chain diethers or to link molecules containing hydroxyl groups. The Williamson ether synthesis is a reliable method for this transformation.[9][10]

Experimental Protocol: Synthesis of a Bis-Ether

This protocol provides a general procedure for the reaction of this compound with an alcohol.

-

Alkoxide Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (2.2 equivalents) to a suitable anhydrous solvent (e.g., THF, DMF). Cool the suspension to 0 °C.

-

Slowly add the desired alcohol (2.0 equivalents) to the sodium hydride suspension. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

-

Nucleophilic Substitution: Cool the alkoxide solution to 0 °C and add this compound (1.0 equivalent) dropwise.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.

Caption: Williamson Ether Synthesis workflow.

Intramolecular Cyclization

Under high dilution conditions, this compound can undergo intramolecular cyclization to form cyclooctane (B165968) derivatives.[8] This is in competition with intermolecular polymerization.[8]

Synthesis of Busulfan (B1668071) Analogues

This compound serves as a precursor for the synthesis of busulfan analogues, which are of interest as potential anti-cancer agents.[4][11] Busulfan is an alkylating agent used in chemotherapy.[11] The synthesis of these analogues typically involves the displacement of the bromide ions with mesylate groups.

Logical Relationship in Drug Analogue Synthesis

Caption: Synthesis of a Busulfan analogue.

Applications in Drug Development and Research

The ability of this compound to act as a flexible linker makes it a valuable tool in drug design and development. It can be used to synthesize molecules with two active pharmacophores separated by a specific distance. This approach is utilized in the design of bivalent ligands and other complex drug architectures.

Furthermore, organobromine compounds are found in various marine natural products with interesting biological activities. While this compound itself is not a therapeutic agent, its role as a synthetic building block is significant in the exploration of new chemical entities for medicinal chemistry.[12]

Conclusion

This compound is a fundamental building block in organic synthesis with a well-defined reactivity profile. Its utility in forming carbon-carbon and carbon-heteroatom bonds through S_N2 reactions makes it a valuable reagent for constructing a wide range of organic molecules, from simple cyclic compounds to complex drug analogues. For researchers in drug development, its application as a linker provides a means to explore structure-activity relationships and design novel therapeutic agents. A thorough understanding of its properties and reactivity is essential for its effective and safe use in the laboratory.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CN102408363B - Method for synthesizing busulfan - Google Patents [patents.google.com]

- 3. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. Synthesis and in vitro cytotoxicity of novel long chain busulphan analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,8-二溴辛烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. US3624171A - Process for the production of this compound - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Comparison of different busulfan analogues for depletion of hematopoietic stem cells and promotion of donor-type chimerism in murine bone marrow transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jms.ump.edu.pl [jms.ump.edu.pl]

An In-depth Technical Guide to 1,8-Dibromooctane: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,8-Dibromooctane

This compound is a bifunctional organohalide compound that serves as a versatile building block in organic synthesis. Its linear eight-carbon chain is flanked by two bromine atoms, making it an excellent substrate for a variety of nucleophilic substitution reactions. This property has led to its widespread use in the synthesis of diverse molecules, including cyclic compounds, polymers, and, notably, as a linker in the development of novel therapeutic agents. This guide provides a comprehensive overview of the synonyms, chemical properties, key experimental protocols, and applications of this compound in the field of drug development.

Synonyms and Chemical Identifiers

A clear identification of chemical compounds is crucial for researchers. The following table summarizes the common synonyms and key identifiers for this compound.

| Identifier Type | Value |

| IUPAC Name | This compound |

| Synonyms | Octamethylene dibromide, Octamethylene bromide |

| CAS Number | 4549-32-0 |

| Molecular Formula | C8H16Br2 |

| Molecular Weight | 272.02 g/mol |

| InChI Key | DKEGCUDAFWNSSO-UHFFFAOYSA-N |

| SMILES | BrCCCCCCCCBr |

| EC Number | 224-912-5 |

| PubChem CID | 78310 |

Physicochemical Properties

The physicochemical properties of this compound are essential for designing and executing synthetic protocols. The following table provides key quantitative data for this compound.

| Property | Value |

| Appearance | Clear colorless to pale yellow liquid[1] |

| Melting Point | 12-16 °C[2] |

| Boiling Point | 270-272 °C[2] |

| Density | 1.477 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.498 |

| Flash Point | >113 °C |

| Solubility | Insoluble in water |

Experimental Protocols

Detailed methodologies are critical for the successful replication of synthetic procedures. This section provides protocols for the synthesis of this compound and a key derivative.

Synthesis of this compound from Cyclooctene (B146475)

This protocol describes the preparation of this compound from cyclooctene via acid treatment and subsequent hydrobromination.

Materials:

-

Cyclooctene vapor phase heart-cut thermal crackate

-

88-97% Sulfuric acid

-

Gaseous hydrogen bromide

-

Di-t-butyl peroxide (or other suitable di-t-alkyl peroxide catalyst)

-

Inert solvent (e.g., hexane)

Procedure:

-

Acid Treatment: The cyclooctene crackate is contacted with 88-97% sulfuric acid at a temperature below 10 °C in the liquid phase. This step is crucial for removing impurities that could interfere with the subsequent hydrobromination.

-

Separation: The acid-treated crackate is separated from the sulfuric acid layer. A flash distillation can be performed to remove any high molecular weight polymers.

-

Hydrobromination: The treated crackate is dissolved in an inert solvent. Gaseous hydrogen bromide is introduced into the solution in the presence of a catalytic amount of di-t-butyl peroxide.

-

Temperature Control: The reaction temperature is maintained below 40 °C, preferably between -10 °C and 25 °C.

-

Reaction Time: The hydrobromination is typically complete within 15 minutes to 8 hours, depending on the catalyst, rate of hydrogen bromide addition, and temperature. For instance, with di-t-butyl peroxide at 25 °C, the reaction is usually complete in about 15 minutes.

-

Work-up and Purification: The reaction mixture is washed with water and a mild base (e.g., sodium bicarbonate solution) to remove excess acid and catalyst residues. The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation.

Intramolecular Cyclization of this compound to Cyclooctane (B165968) (Corey-House Synthesis)

This protocol details the formation of cyclooctane from this compound via an intramolecular coupling reaction.

Materials:

-

This compound

-

Alkyllithium reagent (e.g., n-butyllithium)

-

Copper(I) halide (e.g., copper(I) iodide)

-

Anhydrous ethereal solvent (e.g., diethyl ether, tetrahydrofuran)

Procedure:

-

Preparation of Lithium Dialkylcuprate: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), the copper(I) halide is suspended in the anhydrous ethereal solvent and cooled to a low temperature (e.g., -78 °C). Two equivalents of the alkyllithium reagent are added dropwise, and the mixture is stirred to form the lithium dialkylcuprate solution.

-

High-Dilution Addition: A solution of this compound in the same anhydrous ethereal solvent is added dropwise to the lithium dialkylcuprate solution under high-dilution conditions. This is achieved by adding the dibromooctane solution very slowly to a large volume of the cuprate (B13416276) solution to favor the intramolecular reaction over intermolecular polymerization.

-

Reaction: The reaction mixture is stirred at an appropriate temperature (which may be allowed to warm to room temperature) until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.

-

Work-up and Isolation: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with water and brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude cyclooctane is purified by distillation or column chromatography.

Applications in Drug Development

This compound's bifunctionality makes it a valuable tool in drug development, primarily as a linker to connect different molecular entities.

Use as a Linker in Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates are a class of targeted therapies designed to deliver potent cytotoxic agents specifically to cancer cells. An ADC consists of a monoclonal antibody that recognizes a tumor-specific antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two. The linker's role is critical; it must be stable in circulation to prevent premature drug release but allow for efficient cleavage and release of the payload once the ADC is internalized by the target cancer cell.

This compound can be functionalized to create linkers with a defined length and flexibility. The eight-carbon chain provides spatial separation between the antibody and the drug, which can be important for maintaining the biological activity of both components. The terminal bromine atoms can be displaced by various nucleophiles to attach the linker to the antibody and the drug.

Caption: Logical workflow of an Antibody-Drug Conjugate (ADC) utilizing a linker derived from this compound.

Synthesis of Busulfan (B1668071) Analogues

Busulfan is an alkylating agent used in chemotherapy. Researchers have synthesized analogues of busulfan with longer alkyl chains, such as those derived from 1,8-octanediol (B150283) (which can be prepared from this compound), to investigate their cytotoxic activities. These analogues are typically bifunctional alkylating agents that can form cross-links with DNA, leading to the inhibition of DNA replication and transcription, and ultimately, to cancer cell death. The synthesis of such analogues often involves the conversion of this compound to 1,8-octanediol, followed by mesylation.

Caption: Experimental workflow for the synthesis of a busulfan analog from this compound and its mechanism of action.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and, particularly, in the field of drug development. Its bifunctional nature allows for its use as a linker in the construction of complex therapeutic modalities like antibody-drug conjugates and as a starting material for the synthesis of potential chemotherapeutic agents such as busulfan analogues. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important compound. Future research will likely continue to explore the utility of this compound in creating novel and more effective therapeutic strategies.

References

1,8-Dibromooctane melting point and boiling point

An In-depth Technical Guide to the Physical Properties of 1,8-Dibromooctane

This guide provides a comprehensive overview of the melting and boiling points of this compound, targeted at researchers, scientists, and professionals in drug development. It includes tabulated physical data, detailed experimental protocols for property determination, and a workflow visualization.

Core Physical Properties

This compound, also known as octamethylene dibromide, is an organobromine compound with the chemical formula Br(CH₂)₈Br. It serves as a versatile building block in organic synthesis. Accurate knowledge of its physical properties, such as its melting and boiling points, is crucial for its application in laboratory and industrial settings.

Data Presentation

The melting and boiling points of this compound are summarized below. These values represent the temperature range at which the substance transitions from solid to liquid and from liquid to gas, respectively.

| Physical Property | Temperature Range (°C) | Temperature Range (°F) | Temperature Range (K) |

| Melting Point | 12–16 °C[1][2] | 54–61 °F[1] | 285–289 K[1] |

| Boiling Point | 270–272 °C[1][2] | 518–522 °F[1] | 543–545 K[1] |

Experimental Protocols

The determination of melting and boiling points are fundamental laboratory procedures for characterizing a chemical compound and assessing its purity. Impurities tend to lower the melting point and broaden the melting range, while the boiling point can be affected by atmospheric pressure.

Melting Point Determination (Capillary Method)

This method involves heating a small sample of the solid in a capillary tube and observing the temperature range over which it melts.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube (sealed at one end) is pressed into the powder.[3]

-

Packing: The tube is inverted and tapped gently, or dropped through a long glass tube, to pack the solid into the sealed end to a height of 2-3 mm.[3][4]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[5] This assembly is then placed in a heating apparatus, such as a Thiele tube filled with mineral oil or an electrically heated metal block (Mel-Temp apparatus).[6]

-

Heating: The apparatus is heated gradually. A preliminary, rapid heating can be performed to find an approximate melting range.[6] For an accurate measurement, a fresh sample is heated slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.[6]

-

Observation and Recording: The melting point range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample has completely liquefied.[6] A pure sample typically exhibits a sharp melting range of 0.5-1.0°C.[6]

Boiling Point Determination (Capillary Method)

This micro-method is suitable for determining the boiling point of small quantities of a liquid. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7]

Methodology:

-

Sample Preparation: Approximately 0.5 mL of liquid this compound is placed into a small test tube (e.g., a Durham tube or fusion tube).[8]

-

Capillary Insertion: A melting point capillary tube is sealed at one end. The sealed tube is then inverted and placed (open end down) into the liquid sample.[8][9]

-

Apparatus Setup: The test tube assembly is attached to a thermometer. This is then immersed in a heating bath (such as a Thiele tube or a beaker containing paraffin (B1166041) oil), ensuring the sample is below the oil level.[7][8]

-

Heating: The bath is heated gently and continuously. As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.[10] Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tip, indicating the sample's vapor has displaced all the air.[8]

-

Observation and Recording: The heat source is removed, and the apparatus is allowed to cool. The bubbling will slow and stop. The boiling point is the temperature recorded the moment the liquid begins to be drawn back into the capillary tube.[8][10] At this point, the vapor pressure inside the capillary equals the external atmospheric pressure.

Logical Workflow Visualization

The following diagram illustrates the generalized experimental workflow for determining the melting and boiling points of a chemical substance like this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. davjalandhar.com [davjalandhar.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. byjus.com [byjus.com]

- 10. Video: Boiling Points - Concept [jove.com]

Solubility Profile of 1,8-Dibromooctane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,8-dibromooctane, a key intermediate in various organic syntheses. The document summarizes the available qualitative solubility data in a range of common organic solvents. Furthermore, it outlines a detailed experimental protocol for the quantitative determination of solubility, providing a framework for researchers to generate precise solubility data in their own laboratories. A generalized experimental workflow is also presented using a Graphviz diagram to visually represent the solubility determination process.

Introduction

This compound (C8H16Br2) is a difunctional alkyl halide widely employed as a building block in the synthesis of pharmaceuticals, polymers, and other specialty chemicals. Its utility in these applications is often dependent on its solubility in various organic solvents, which dictates reaction conditions, purification strategies, and formulation development. A thorough understanding of its solubility profile is therefore critical for process optimization and achieving desired experimental outcomes. This guide aims to consolidate the existing knowledge on the solubility of this compound and to provide practical methodologies for its quantitative assessment.

Solubility of this compound: A Qualitative Overview

Currently, the publicly available scientific literature provides limited quantitative data on the solubility of this compound in specific organic solvents. The information is primarily qualitative, describing its general behavior in different solvent classes.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvent | Qualitative Solubility |

| Polar Protic | Water | Insoluble[1][2] |

| Polar Aprotic | Chloroform | Sparingly Soluble[1][2] |

| Non-Polar | Hexanes | Slightly Soluble[1][2] |

| Ether | Soluble | |

| Benzene | Soluble |

Note: The terms "sparingly soluble" and "slightly soluble" indicate that while some dissolution occurs, the compound does not dissolve to a large extent in these solvents under standard conditions. "Soluble" suggests a higher degree of dissolution, though without specific quantitative values, the exact extent is not defined.

The low solubility of this compound in water is consistent with the general behavior of haloalkanes. The long, non-polar carbon chain dominates the molecule's character, preventing the formation of significant hydrogen bonds with water molecules. Conversely, its solubility in organic solvents is attributed to the favorable van der Waals interactions between the alkyl chain of this compound and the organic solvent molecules.

Experimental Protocol for Quantitative Solubility Determination

To address the gap in quantitative data, the following detailed protocol outlines a reliable method for determining the precise solubility of this compound in a given organic solvent. This method is based on the principle of generating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

-

Volumetric flasks and pipettes

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid or a separate liquid phase after equilibration is crucial to ensure saturation.

-

Place the vial in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.

-

Accurately weigh the filtered solution.

-

-

Quantitative Analysis (GC-FID Method Example):

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Inject a fixed volume of each standard solution into the GC-FID and record the corresponding peak areas.

-

Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject a fixed volume of the diluted sample into the GC-FID and record the peak area.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of the solubility of an organic compound.

Caption: Workflow for quantitative solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in readily accessible literature, its qualitative behavior is consistent with that of other long-chain haloalkanes. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a robust framework for their determination. The generation and dissemination of such quantitative data would be a valuable contribution to the chemical research community, aiding in the design and optimization of synthetic processes and the development of new materials and pharmaceuticals. Researchers are encouraged to utilize the outlined methodology to build a more comprehensive understanding of the solubility profile of this important chemical intermediate.

References

1,8-Dibromooctane: A Comprehensive Technical Guide for Scientific Professionals

An In-depth Overview of the Physicochemical Properties, Synthesis Applications, and Experimental Protocols of a Versatile Alkylating Agent.

Introduction

1,8-Dibromooctane is a bifunctional organohalide compound that serves as a crucial building block and versatile reagent in a multitude of synthetic organic chemistry applications. Its linear eight-carbon chain, terminated by two reactive bromine atoms, allows for its use in the formation of a wide array of derivatives through nucleophilic substitution and coupling reactions. This technical guide provides a detailed overview of the core properties of this compound, its applications in research and drug development, and a specific experimental protocol for a key reaction.

Core Physicochemical Properties

The utility of this compound in various synthetic procedures is largely dictated by its distinct physical and chemical characteristics. A summary of these key quantitative data points is presented below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 272.02 g/mol |

| Chemical Formula | C₈H₁₆Br₂ |

| Density | 1.477 g/mL at 25 °C |

| Boiling Point | 270-272 °C |

| Melting Point | 12-16 °C |

| Synonyms | Octamethylene dibromide |

| CAS Number | 4549-32-0 |

Applications in Research and Development

This compound's bifunctional nature makes it an ideal reagent for forming long-chain linkages and cyclic compounds. This property is extensively leveraged by researchers and drug development professionals in several key areas:

-

Synthesis of Bioactive Molecules: It is utilized in the synthesis of novel compounds with potential therapeutic applications, such as cholinesterase inhibitors. The octyl chain acts as a flexible spacer to link different pharmacophores.

-

Preparation of Ionic Liquids: this compound is a common precursor for the synthesis of dicationic or "geminal" imidazolium-based ionic liquids. These specialized solvents and catalysts are of significant interest in green chemistry and materials science.

-

Development of Corrosion Inhibitors: The ability to form self-assembling monolayers on metal surfaces makes derivatives of this compound effective corrosion inhibitors for various industrial applications.

-

Materials Science: It serves as a cross-linking agent or monomer in the synthesis of polymers and other advanced materials, including those used in organic photovoltaics.

-

General Organic Synthesis: Beyond specialized applications, it is a staple reagent for introducing an eight-carbon linker in multi-step synthetic pathways, for example, in the preparation of sebacic acid.[1]

Experimental Protocols

To illustrate the practical application of this compound, a detailed experimental protocol for the synthesis of a bis-imidazolium ionic liquid is provided below. This reaction is a cornerstone for researchers working with ionic liquids and N-heterocyclic carbenes.

Synthesis of 1,8-Bis(3-methylimidazolium-1-yl)octane Dibromide

This protocol details the quaternization reaction of 1-methylimidazole (B24206) with this compound to yield a dicationic ionic liquid.

Materials:

-

This compound

-

1-Methylimidazole

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (optional, for heating)

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or vacuum desiccator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound with two molar equivalents of 1-methylimidazole. For instance, to 10.0 mmol of this compound (2.72 g), add 20.0 mmol of 1-methylimidazole (1.64 g, approximately 1.58 mL).

-

Reaction Conditions: The reaction mixture is stirred at room temperature. The reaction is typically left for an extended period, often 48 hours, to ensure complete reaction. Gentle heating (e.g., to 60 °C) can be employed to accelerate the reaction if necessary.

-

Product Formation: As the reaction proceeds, a solid product will precipitate from the reaction mixture.

-

Isolation and Purification:

-

Once the reaction is complete, the resulting solid is crushed under acetone.

-

The solid product is then collected by filtration.

-

The collected solid is washed with several small portions of acetone to remove any unreacted starting materials.

-

The purified product is then dried under reduced pressure (e.g., in a vacuum oven or desiccator) to yield the desired 1,8-bis(3-methylimidazolium-1-yl)octane dibromide as a solid.

-

Visualizing Synthetic Pathways

To further clarify the experimental workflow, a diagram generated using Graphviz is provided below. This visual representation outlines the key steps in the synthesis of the bis-imidazolium ionic liquid described in the protocol.

This guide provides a foundational understanding of this compound for researchers, scientists, and professionals in drug development. Its versatility as a synthetic building block, coupled with its well-defined properties, ensures its continued importance in advancing chemical synthesis and materials science.

References

Commercial Availability and Synthetic Utility of 1,8-Dibromooctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dibromooctane is a versatile bifunctional alkylating agent that serves as a key building block in a multitude of organic syntheses. Its linear eight-carbon chain, flanked by two reactive bromine atoms, allows for the construction of a wide array of more complex molecules, including polymers, macrocycles, and various pharmaceutical intermediates.[1] This technical guide provides a comprehensive overview of the commercial availability of this compound, its key physicochemical properties, and detailed experimental protocols for its application in several important synthetic transformations.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, ensuring a stable supply for research and development purposes. The compound is typically offered in purities of 97-98%, with common suppliers and their typical offerings summarized below.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥98% | 25 g, 100 g, 500 g |

| Thermo Fisher Scientific | ~98% | 25 g, 50 g, 100 g |

| TCI Chemicals | >97.0% (GC) | 25 g, 100 g, 500 g |

| J&K Scientific | 97.5% | Grams to Kilograms |

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

| Property | Value |

| CAS Number | 4549-32-0 |

| Molecular Formula | C₈H₁₆Br₂ |

| Molecular Weight | 272.02 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Melting Point | 12-16 °C |

| Boiling Point | 270-272 °C |

| Density | 1.477 g/mL at 25 °C |

| Refractive Index | n20/D 1.498 |

| Solubility | Insoluble in water, soluble in common organic solvents |

Synthetic Applications and Experimental Protocols

This compound's utility in organic synthesis is broad, primarily functioning as a linker to connect two molecular fragments or as a precursor for the introduction of other functional groups at the terminal positions of an octane (B31449) chain.

Synthesis of 1,8-Octanediol (B150283)

The conversion of this compound to 1,8-Octanediol is a fundamental transformation that replaces the terminal bromine atoms with hydroxyl groups. This diol can then be used in the synthesis of polyesters and other polymers.

Experimental Protocol: Hydrolysis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of water and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) or in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) containing a slight excess of sodium hydroxide (B78521) (2.2 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 100-150 °C, depending on the solvent) and stir vigorously for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a phase-transfer catalyst was used, separate the aqueous and organic layers. If DMSO was the solvent, pour the reaction mixture into a large volume of water and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude 1,8-octanediol can be further purified by recrystallization from a suitable solvent or by column chromatography.

Synthesis of 1,8-Diaminooctane (B148097) via Gabriel Synthesis

Direct amination of this compound with ammonia (B1221849) can lead to a mixture of primary, secondary, and tertiary amines due to over-alkylation. The Gabriel synthesis provides a more controlled method for the preparation of primary amines.

Experimental Protocol: Gabriel Synthesis of 1,8-Diaminooctane

-

N-Alkylation of Potassium Phthalimide (B116566): In a round-bottom flask, suspend potassium phthalimide (2.2 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). Add this compound (1.0 eq) to the suspension. Heat the mixture to 80-100 °C and stir for 6-12 hours.[2]

-

Work-up of Phthalimide Adduct: Cool the reaction mixture and pour it into ice-water to precipitate the N,N'-(octane-1,8-diyl)diphthalimide. Filter the solid, wash it with water, and dry it.

-

Hydrazinolysis: Suspend the dried diphthalimide adduct in ethanol (B145695) or a similar solvent. Add hydrazine (B178648) hydrate (B1144303) (4-5 eq) and heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide (B32825) will form.[3]

-

Isolation of the Diamine: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate any remaining phthalhydrazide and to form the diamine hydrochloride salt. Filter off the solid. Basify the filtrate with a strong base (e.g., NaOH) to liberate the free diamine. Extract the 1,8-diaminooctane with an organic solvent, dry the organic layer, and remove the solvent to obtain the product.

Synthesis of 1,8-Diazidooctane

The conversion of this compound to 1,8-diazidooctane provides a precursor for the synthesis of 1,8-diaminooctane via reduction or for use in "click chemistry" reactions.

Experimental Protocol: Azidation of this compound

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or DMSO. Add sodium azide (B81097) (NaN₃, 2.5 eq). Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions in a well-ventilated fume hood. [4][5]

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.[4]

-

Work-up: Cool the reaction mixture and pour it into a large volume of water. Extract the product with an organic solvent such as diethyl ether.

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent carefully under reduced pressure to yield 1,8-diazidooctane. Further purification can be achieved by vacuum distillation.

Conclusion

This compound is a commercially accessible and synthetically valuable building block for researchers in organic chemistry and drug development. Its bifunctional nature allows for the straightforward synthesis of a variety of important intermediates, including diols, diamines, and diazides. The experimental protocols provided in this guide offer a starting point for the practical application of this compound in the laboratory. As with all chemical syntheses, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific applications.

References

An In-depth Technical Guide on the Core Reactivity of 1,8-Dibromooctane

Authored for: Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Introduction

1,8-Dibromooctane is a bifunctional organohalide compound featuring a linear eight-carbon chain with bromine atoms at the terminal positions (C1 and C8).[1] Its chemical formula is C₈H₁₆Br₂.[2][3][4] As a primary alkyl halide, the carbon-bromine bonds are susceptible to nucleophilic attack, making this compound a versatile building block in organic synthesis.[1] Its reactivity is dominated by nucleophilic substitution reactions, which can proceed via either intermolecular or intramolecular pathways, leading to the formation of polymers or cyclic compounds, respectively.[1] This guide provides a comprehensive overview of its core reactivity, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Reactivity Profile

The terminal positioning of the two bromine atoms is the defining feature of this compound's reactivity. Unlike vicinal dihalides which favor elimination, this compound's primary reaction pathways are nucleophilic substitutions and organometallic coupling reactions.[1]

Nucleophilic Substitution (S_N2) Reactions

The primary nature of the alkyl halide centers in this compound makes it an excellent substrate for bimolecular nucleophilic substitution (S_{N}2) reactions.[1] The unhindered terminal carbons allow for efficient backside attack by a wide range of nucleophiles.[1] These reactions can be categorized into two competing pathways: intramolecular cyclization and intermolecular polymerization.

-

Intramolecular Cyclization: When one terminus of the molecule reacts with a nucleophile, the newly introduced functional group can then act as an internal nucleophile, attacking the carbon-bromine bond at the other end of the chain. This results in the formation of an eight-membered ring, such as cyclooctane (B165968).[1] This pathway is highly dependent on reaction conditions, with high-dilution techniques being essential to minimize intermolecular side reactions.[1]

-

Intermolecular Polymerization: Under conditions of higher concentration, the reactive intermediate of one molecule is more likely to react with a second molecule of this compound rather than its own other end. This process, when repeated, leads to the formation of long-chain polymers, such as polyethers or polyamines.[1]

Organometallic Reactions

This compound can be used to form organometallic reagents or undergo coupling reactions.

-

Grignard Reagent Formation: The formation of a di-Grignard reagent (BrMg(CH₂)₈MgBr) is possible by reacting this compound with magnesium metal. However, careful control of conditions is necessary to prevent intramolecular and intermolecular side reactions. The success of this synthesis is critically dependent on maintaining anhydrous conditions.[5][6]

-

Wurtz-type Coupling: Intramolecular coupling can be achieved using sodium metal in an anhydrous ether solvent, a variation of the Wurtz reaction, to yield cyclooctane.[7][8] This method, while effective for some ring closures, can have limitations and may result in poor yields for larger rings.[8]

-

Corey-House Synthesis: A more efficient method for forming cyclooctane from this compound involves the use of lithium dialkylcuprates. This organometallic coupling reaction generally provides better yields for the formation of medium-to-large rings compared to the Wurtz reaction.[1]

Elimination Reactions

Elimination reactions are not a synthetically viable pathway for this compound. The formation of a diene or a highly strained cyclic alkene through elimination is energetically unfavorable.[1] Therefore, substitution reactions are the overwhelmingly preferred pathway when reacting with bases or nucleophiles.[1]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4549-32-0 | [2][3][4] |

| Molecular Formula | C₈H₁₆Br₂ | [2][3][4] |

| Molecular Weight | 272.02 g/mol | [2] |

| Appearance | Clear colorless to pale yellow liquid | [4] |

| Melting Point | 12-16 °C | [9] |

| Boiling Point | 270-272 °C | [9] |

| Density | 1.477 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.498 - 1.5015 | [2][4] |

| Solubility | Insoluble in water; soluble in organic solvents | |

| SMILES | BrCCCCCCCCBr | [2][4] |

| InChI Key | DKEGCUDAFWNSSO-UHFFFAOYSA-N | [2][3][4] |

Table 2: Summary of Key Reactions and Products

| Reaction Type | Reagent(s) | Key Conditions | Primary Product(s) | Reaction Pathway |

| Intramolecular Substitution | Na₂S | High Dilution | Thacyclononane | S_{N}2 |

| Intramolecular Coupling | Li(CH₃)₂Cu | High Dilution, Ethereal Solvent | Cyclooctane | Corey-House Synthesis |

| Intramolecular Coupling | Na | Anhydrous Ether | Cyclooctane | Wurtz Reaction |

| Intermolecular Substitution | 1,8-Octanediol, NaH | Concentrated | Poly(octamethylene ether) | Williamson Ether Synthesis |

| Organometallic Formation | Mg | Anhydrous Ether (e.g., THF) | BrMg(CH₂)₈MgBr | Grignard Reagent Formation |

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Octane, 1,8-dibromo- [webbook.nist.gov]

- 4. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. grokipedia.com [grokipedia.com]

- 8. US3450782A - Process for the preparation of cyclic alkanes - Google Patents [patents.google.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1,8-Dibromooctane: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Dibromooctane is a versatile bifunctional organohalide that serves as a crucial building block in a multitude of synthetic applications, ranging from the construction of complex macrocycles to the synthesis of pharmacologically active agents. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this compound. It includes a compilation of its physicochemical properties, detailed experimental protocols for its preparation, and a historical perspective on its synthesis, offering a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound, also known as octamethylene dibromide, is a colorless to pale yellow liquid with the chemical formula C₈H₁₆Br₂. Its utility in organic synthesis stems from the presence of two primary bromide functional groups, allowing for sequential or simultaneous nucleophilic substitution reactions to form a variety of derivatives. It is a key intermediate in the synthesis of compounds such as sebacic acid and certain carbamate (B1207046) nerve agents.[1] The linear eight-carbon chain provides a flexible spacer, making it an ideal candidate for the synthesis of polymers, crown ethers, and long-chain functionalized molecules.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and use in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 4549-32-0 | [2][3] |

| Molecular Formula | C₈H₁₆Br₂ | [2] |

| Molecular Weight | 272.02 g/mol | [2] |

| Melting Point | 15-16 °C | [3] |

| Boiling Point | 270-272 °C | [2] |

| Density | 1.477 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.498 | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Solubility | Insoluble in water | [4] |

Historical Perspective and Discovery

While pinpointing the exact first synthesis of this compound is challenging based on currently available literature, its preparation is rooted in the broader history of synthesizing α,ω-dihaloalkanes. An early and significant method for the preparation of such compounds was reported in The Journal of Organic Chemistry in 1965.[3][4] This established a foundational method for accessing this compound and similar long-chain dihalides.

Another historically relevant, albeit less direct, approach for the synthesis of α,ω-dibromoalkanes is the von Braun reaction . First described by Julius von Braun in the early 20th century, this reaction involves the treatment of a cyclic amine with cyanogen (B1215507) bromide, leading to the cleavage of a C-N bond and the formation of a cyanamide (B42294) and an alkyl bromide.[5] When applied to cyclic amines like piperidine (B6355638) derivatives, this method can yield dibromoalkanes.[6]

The following diagram illustrates the general concept of the von Braun reaction for the ring-opening of a cyclic amine to a dibromoalkane.

References

The Versatility of 1,8-Dibromooctane: A Technical Guide to its Core Applications in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dibromooctane, a bifunctional organohalide, serves as a crucial and versatile building block in the landscape of organic synthesis. Its linear eight-carbon chain, flanked by two reactive bromine atoms, allows for a diverse range of chemical transformations, making it an indispensable tool for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the key applications of this compound, with a focus on its utility in the synthesis of polymers, macrocycles, organometallic reagents, and biologically active compounds. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways and workflows are presented to assist researchers in leveraging the full potential of this reagent.

Core Applications of this compound

The reactivity of this compound is primarily dictated by the presence of two primary alkyl bromide functionalities. These groups are excellent substrates for nucleophilic substitution reactions (SN2), enabling the formation of a wide array of derivatives. The distance separating the two bromine atoms allows for both intramolecular cyclization and intermolecular polymerization, with the outcome often being controlled by reaction conditions.

Synthesis of Polyamides

This compound is a key precursor to 1,8-diaminooctane (B148097), a monomer frequently employed in the synthesis of polyamides, such as various types of nylons. The diamine is typically prepared via a two-step process involving the reaction of this compound with a nitrogen-containing nucleophile, such as sodium azide, followed by reduction. The resulting 1,8-diaminooctane can then be subjected to interfacial polymerization with a diacid chloride to yield high molecular weight polyamides.[1][2]

Table 1: Interfacial Polymerization of 1,8-Diaminooctane with Diacid Chlorides [1]

| Diamine | Diacid Chloride | Resulting Nylon |

| 1,8-Diaminooctane | Adipoyl Chloride (C6) | Nylon 8,6 |

| 1,8-Diaminooctane | Suberoyl Chloride (C8) | Nylon 8,8 |

| 1,8-Diaminooctane | Sebacoyl Chloride (C10) | Nylon 8,10 |

Experimental Protocol: Synthesis of Nylon 8,10 via Interfacial Polymerization [1][3]

-

Preparation of Aqueous Phase: Dissolve 1,8-diaminooctane in deionized water. Add a base, such as sodium carbonate, to neutralize the HCl byproduct generated during the polymerization.[3]

-

Preparation of Organic Phase: Dissolve sebacoyl chloride in an organic solvent immiscible with water, such as dichloromethane (B109758) or hexane.[1]

-

Polymerization: Carefully layer the organic phase on top of the aqueous phase in a beaker. A thin film of Nylon 8,10 will form immediately at the interface.

-

Isolation: Using forceps, gently grasp the polymer film and pull it out of the beaker. A continuous rope of nylon can be drawn as the interface is renewed.

-

Washing and Drying: Wash the collected polymer with water and then with a solvent like methanol (B129727) or ethanol (B145695) to remove unreacted monomers and byproducts. Allow the polymer to air-dry or dry under vacuum.

Logical Workflow for Polyamide Synthesis

Caption: Workflow for the synthesis of Nylon 8,10 from this compound.

Synthesis of Gemini (B1671429) Surfactants and Bis-Quaternary Ammonium (B1175870) Compounds

The bifunctional nature of this compound makes it an ideal linker for the synthesis of "gemini" surfactants and other bis-quaternary ammonium compounds. These molecules consist of two hydrophilic head groups and two hydrophobic tails connected by a spacer. Gemini surfactants often exhibit superior properties compared to their single-chain counterparts, including lower critical micelle concentrations and greater surface activity.[4]

Table 2: Synthesis of a Dodecyl Gemini Surfactant

| Reactants | Product | Yield | Reference |

| This compound, N,N-Dimethyl-N-dodecylamine | Hexamethylene-1,6-bis(N,N-dimethyl-N-dodecylammonium bromide) | 83-92% | [5] |

Experimental Protocol: Synthesis of Hexamethylene-1,6-bis(N,N-dimethyl-N-dodecylammonium bromide) [5]

-

Reaction Setup: In a reaction vessel, combine N,N-dimethyl-N-dodecylamine and this compound. The reaction can be carried out in a polar aprotic solvent or, in some cases, neat.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by the precipitation of the product.

-

Isolation and Purification: Collect the solid product by filtration. Recrystallize the crude product from a suitable solvent system, such as an ethyl acetate-ethanol mixture, to obtain the pure gemini surfactant.

Experimental Workflow for Gemini Surfactant Synthesis

References

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. edepot.wur.nl [edepot.wur.nl]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Molecular Structure, Spectral Properties and Antifungal Activity of Polymethylene-α,ω-bis(N,N- dimethyl-N-dodecyloammonium Bromides) - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 1,8-Dibromooctane: A Technical Guide for Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dibromooctane is a versatile difunctional alkyl halide that serves as a key building block in a multitude of synthetic transformations. Its linear eight-carbon chain, capped at both ends by reactive bromine atoms, allows for its use in forming a diverse array of structures, from simple aliphatic chains to complex polymers and macrocycles. The primary nature of the alkyl halide centers makes this compound an excellent substrate for SN2 reactions, enabling the facile introduction of the octyl spacer into various molecular architectures.[1] This technical guide provides an in-depth overview of the utility of this compound as a precursor in organic synthesis, with a focus on applications relevant to pharmaceutical and materials science research. Detailed experimental protocols, quantitative data, and visual representations of key reaction pathways are presented to facilitate its practical application in the laboratory.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C8H16Br2 | [2] |

| Molecular Weight | 272.02 g/mol | |

| Appearance | Clear, colorless to pale yellow liquid | [2] |

| CAS Number | 4549-32-0 | [2] |

| Density | 1.477 g/mL at 25 °C | |

| Melting Point | 12-16 °C | |

| Boiling Point | 270-272 °C | |

| Refractive Index | n20/D 1.498 | |

| Solubility | Insoluble in water, soluble in common organic solvents. | |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases. |

Key Synthetic Transformations

This compound is a versatile precursor for a variety of important functional molecules. The following sections detail the synthesis of key derivatives, including diols, diamines, and ethers, and its application in polymerization and as a crosslinking agent.

Synthesis of 1,8-Octanediol (B150283)

The conversion of this compound to 1,8-octanediol is a straightforward nucleophilic substitution reaction. This diol is a valuable intermediate, for instance, in the synthesis of the sex pheromone of the pear borer moth, (Z/E)-8-dodecenyl acetate (B1210297).[3]

Experimental Protocol: Hydrolysis of this compound

-

Reaction: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of this compound (1.0 eq), an aqueous solution of sodium hydroxide (B78521) (2.5 eq), and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (0.05 eq) is heated at reflux for 4-6 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is extracted with diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude 1,8-octanediol can be purified by recrystallization or column chromatography.

| Reactant | Product | Reagents | Reaction Time | Yield |

| This compound | 1,8-Octanediol | NaOH (aq), Phase-Transfer Catalyst | 4-6 h | Typically high (>90%) |

Reaction Workflow: Hydrolysis of this compound

References

The Bifunctional Nature of 1,8-Dibromooctane: A Technical Guide for Researchers